molecular formula C15H13N3O3 B10806005 3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B10806005
M. Wt: 283.28 g/mol
InChI Key: NFNZGNPPPSUBSN-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a pyridyl group at the 3-position and a dimethoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives of the original compound.

Scientific Research Applications

3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, given its unique structural properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methoxy groups on the phenyl ring.

    3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure with a single methoxy group on the phenyl ring.

    3-(2-Pyridyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Similar structure with three methoxy groups on the phenyl ring.

Uniqueness

The presence of two methoxy groups on the phenyl ring in 3-(2-Pyridyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-11-7-10(8-12(9-11)20-2)15-17-14(18-21-15)13-5-3-4-6-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNZGNPPPSUBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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